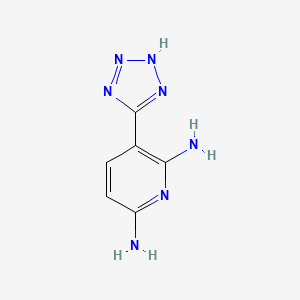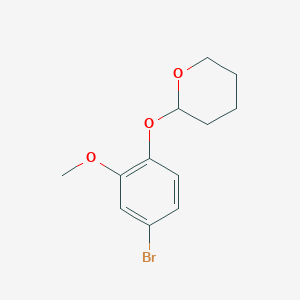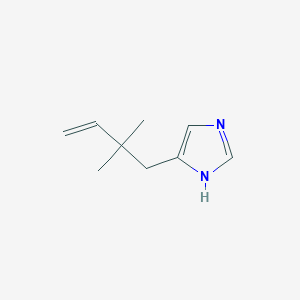
Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate is an organic compound that belongs to the class of benzoic acid derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring both isopropoxy and methanesulfonyl-phenoxy groups, suggests potential utility in various chemical and biological contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Esterification: Starting with benzoic acid, the esterification reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) forms methyl benzoate.
Substitution Reaction:
Sulfonation: The methanesulfonyl-phenoxy group can be introduced via a sulfonation reaction using methanesulfonyl chloride and phenol under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the ester to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Isopropoxy-5-(4-methanesulfonyl-phenoxy)-benzoic acid: Lacks the methyl ester group.
3-Isopropoxy-5-(4-methanesulfonyl-phenoxy)-benzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
3-Isopropoxy-5-(4-methanesulfonyl-phenoxy)-benzoic acid propyl ester: Contains a propyl ester group.
Uniqueness
The uniqueness of Methyl 3-isopropoxy-5-(4-(methylsulfonyl)phenoxy)benzoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C18H20O6S |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
methyl 3-(4-methylsulfonylphenoxy)-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C18H20O6S/c1-12(2)23-15-9-13(18(19)22-3)10-16(11-15)24-14-5-7-17(8-6-14)25(4,20)21/h5-12H,1-4H3 |
Clé InChI |
YIRNFTJYDSWBTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Cyclopropyl-2,2,2-trifluoro-1-[4-(hydroxymethyl)phenyl]ethanol](/img/structure/B8367730.png)
![4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-ol](/img/structure/B8367736.png)

![3,5,5-Triethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid](/img/structure/B8367755.png)
